(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol
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Overview
Description
The compound (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(2,3-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a triazolopyrimidine ring, and multiple hydroxyl and ether functionalities, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(2,3-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol typically involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the cyclopropyl group, and the attachment of the hydroxyl and ether functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The propylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the propylthio group can introduce new functional groups into the molecule.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine ring and the cyclopropyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and cyclopropyl-containing molecules. Examples include:
- (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(2,3-Difluorophenyl)cyclopropyl)amino)-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
- (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(2,3-Difluorophenyl)cyclopropyl)amino)-5-(ethylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Uniqueness
The uniqueness of (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(2,3-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H28F2N6O4S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-8-36-23-27-21(26-14-9-12(14)11-4-3-5-13(24)17(11)25)18-22(28-23)31(30-29-18)15-10-16(35-7-6-32)20(34)19(15)33/h3-5,12,14-16,19-20,32-34H,2,6-10H2,1H3,(H,26,27,28)/t12-,14+,15+,16-,19-,20+/m0/s1 |
InChI Key |
LRERWNWIRJOJAN-QXZAJCAHSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=C(C(=CC=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=C(C(=CC=C5)F)F |
Origin of Product |
United States |
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